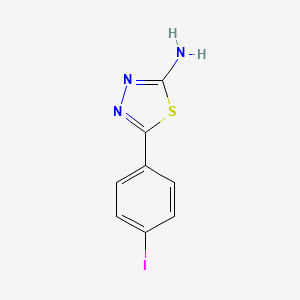
3-Chloro-N-hydroxypyridine-4-carbimidoyl Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-N-hydroxypyridine-4-carbimidoyl Chloride is a chemical compound with the molecular formula C6H4Cl2N2O and a molecular weight of 191.01 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chloro group and a hydroxyl group, as well as a carbimidoyl chloride functional group. It is primarily used in research and development settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-hydroxypyridine-4-carbimidoyl Chloride typically involves the chlorination of N-hydroxypyridine-4-carbimidoyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3-position of the pyridine ring. Common reagents used in this synthesis include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5), which act as chlorinating agents .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
3-Chloro-N-hydroxypyridine-4-carbimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The carbimidoyl chloride group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted pyridine derivatives, while oxidation reactions can produce oxo derivatives of the original compound.
科学研究应用
3-Chloro-N-hydroxypyridine-4-carbimidoyl Chloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
作用机制
The mechanism of action of 3-Chloro-N-hydroxypyridine-4-carbimidoyl Chloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
3-Chloro-N-hydroxypyridine-2-carbimidoyl Chloride: Similar structure but with the carbimidoyl chloride group at the 2-position.
3-Chloro-N-hydroxypyridine-5-carbimidoyl Chloride: Similar structure but with the carbimidoyl chloride group at the 5-position.
3-Bromo-N-hydroxypyridine-4-carbimidoyl Chloride: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
3-Chloro-N-hydroxypyridine-4-carbimidoyl Chloride is unique due to its specific substitution pattern and functional groups. The presence of both a chloro group and a hydroxyl group on the pyridine ring, along with the carbimidoyl chloride group, provides distinct reactivity and properties compared to similar compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields .
属性
分子式 |
C6H4Cl2N2O |
|---|---|
分子量 |
191.01 g/mol |
IUPAC 名称 |
3-chloro-N-hydroxypyridine-4-carboximidoyl chloride |
InChI |
InChI=1S/C6H4Cl2N2O/c7-5-3-9-2-1-4(5)6(8)10-11/h1-3,11H |
InChI 键 |
ZDKQSXASYNNGNQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC(=C1C(=NO)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


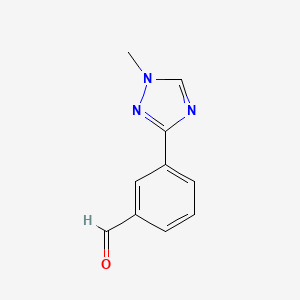
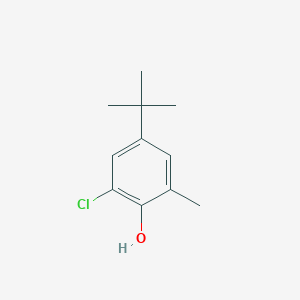
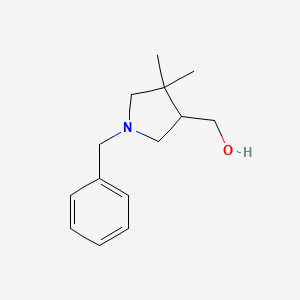
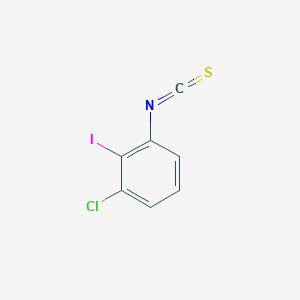
![2-(2,6-Dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13690586.png)
![3-[4-(1-Boc-4-piperidyl)phenyl]piperidine-2,6-dione](/img/structure/B13690597.png)
![5-Hydrazinylpyrido[3,4-b]pyrazine](/img/structure/B13690605.png)
![2-(3-Pyrrolidinyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13690608.png)
![3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid](/img/structure/B13690632.png)
![2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-1,3,4-thiadiazole](/img/structure/B13690636.png)
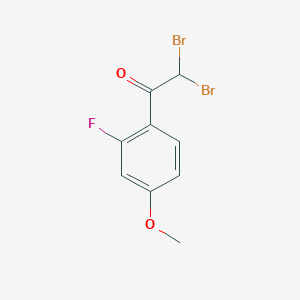

![1-[(1-Methyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13690646.png)
